3,4-Didehydroretinoic acid

Catalog No.
S605019
CAS No.
4159-20-0
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Didehydroretinoic acid

CAS Number

4159-20-0

Product Name

3,4-Didehydroretinoic acid

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

SYESMXTWOAQFET-YCNIQYBTSA-N

SMILES

Array

Synonyms

(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenoic Acid; 3-Dehydroretinoic Acid; 3,4-Didehydro-all-trans-retinoic Acid; 3,4-Didehydroretinoic Acid; Ro 8-7057; Vitamin A2 Acid; all-trans-Vitamin A2 Acid; all-trans-V

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

The exact mass of the compound 3,4-Didehydroretinoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin A - Supplementary Records. It belongs to the ontological category of vitamin A in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Didehydroretinoic acid (ddRA, CAS: 4159-20-0) is an endogenous retinoid and a specific ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [1]. Unlike standard all-trans-retinoic acid (ATRA), ddRA possesses a 3,4-double bond that fundamentally alters its metabolic degradation pathway and receptor activation profile [2]. In laboratory and industrial procurement, ddRA is primarily sourced as a stable, non-metabolizable retinoid standard for long-term cell culture assays, dermatological metabolomics, and RXR-targeted transcriptional studies where standard ATRA fails to maintain consistent dosing concentrations[2].

Substituting standard all-trans-retinoic acid (ATRA) for 3,4-didehydroretinoic acid (ddRA) introduces severe reproducibility issues in prolonged in vitro assays due to rapid metabolic degradation. ATRA is actively catabolized by cytochrome P450 enzymes into inactive 4-hydroxy and 4-oxo metabolites, causing unpredictable fluctuations in active ligand concentration[1]. Furthermore, ATRA exhibits high sensitivity to UV-induced photodecomposition, necessitating strict dark-room handling [1]. In contrast, ddRA is completely resistant to P450-mediated 4-oxidation and demonstrates extended structural stability under UV exposure, ensuring consistent dosing and reducing handling-induced artifacts[1]. Finally, ATRA fails to replicate the 2- to 3-fold higher RXR alpha homodimer activation provided by ddRA [2].

Absolute Resistance to Cytochrome P450 4-Oxidation

In human liver microsome incubation assays optimized for retinoid oxidation, all-trans-retinoic acid (ATRA) undergoes continuous degradation via 4-oxidation into inactive metabolites. Under identical conditions, 3,4-didehydroretinoic acid (ddRA) exhibits zero detectable loss, confirming its absolute resistance to P450-mediated catabolism [1].

Evidence DimensionSusceptibility to P450-mediated 4-oxidation
Target Compound Data0% loss observed (complete stability)
Comparator Or BaselineATRA (Continuous loss via 4-oxidation to 4-OH ATRA)
Quantified DifferenceAbsolute resistance vs. active catabolism
ConditionsHuman liver microsome incubation with P450 cofactor NADPH

Eliminates the need for continuous ligand replenishment or the co-administration of CYP inhibitors in long-term cellular differentiation assays.

Higher-Magnitude Transcriptional Activation of RXR Alpha Homodimers

While ddRA and ATRA share similar binding affinities for RARs, their transcriptional activation profiles diverge significantly at the RXR alpha receptor. In CV-1 cell reporter assays, ddRA produces a 2- to 3-fold higher activation of transcription mediated by RXR alpha homodimers compared to baseline ATRA at identical concentrations [1].

Evidence DimensionMagnitude of RXR alpha homodimer-mediated transcription
Target Compound Data2- to 3-fold higher activation
Comparator Or BaselineATRA (Baseline activation magnitude)
Quantified Difference200-300% increase in transcriptional activation
ConditionsCV-1 cells, 10^-9 to 10^-6 M concentration range

Essential for researchers specifically targeting RXR-driven pathways, where ATRA provides insufficient homodimer activation.

Extended Structural Stability Under UV Exposure During Handling

Retinoids are highly susceptible to rapid photodecomposition upon exposure to ultraviolet light. However, the 3,4-desaturation in ddRA confers a significantly lower rate of photodecomposition under UV exposure compared to its all-trans retinoid counterpart (ATRA), which rapidly degrades into mixed isomers and oxidized artifacts[1].

Evidence DimensionRate of UV-induced photodecomposition
Target Compound DataExtended half-life under standard UV exposure
Comparator Or BaselineATRA (Rapid photodecomposition into mixed isomers)
Quantified DifferenceSignificantly reduced degradation rate under ambient light/UV
ConditionsStandard laboratory handling and UV exposure

Reduces the strict requirement for dark-room handling and lowers the risk of experimental variability caused by light-induced degradation.

Long-Term Epidermal and Fibroblast Differentiation Assays

Because ddRA is completely resistant to P450-mediated catabolism, it is the most stable retinoid choice for multi-day cell culture assays where constant ligand concentrations are critical. Using ddRA prevents the fluctuating dosing artifacts associated with ATRA degradation, ensuring reproducible induction of differentiation markers without requiring CYP inhibitors [1].

RXR-Targeted Transcriptional Screening

In pharmacological screening assays designed to evaluate RXR alpha homodimer or RAR beta-RXR alpha heterodimer activation, ddRA serves as a high-magnitude positive control compared to ATRA. Its 2- to 3-fold higher activation magnitude provides a wider dynamic range for assay readouts [2].

Analytical Standard for Dermatological Metabolomics

As an endogenous vitamin A2 derivative present in human skin, ddRA is an essential analytical standard for HPLC and mass spectrometry. Its unique retention time and mass profile allow for the precise quantification of 3,4-desaturated retinoids distinct from standard vitamin A1 metabolites [1].

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.193280068 Da

Monoisotopic Mass

298.193280068 Da

Heavy Atom Count

22

Wikipedia

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

Dates

Last modified: 08-15-2023

Explore Compound Types